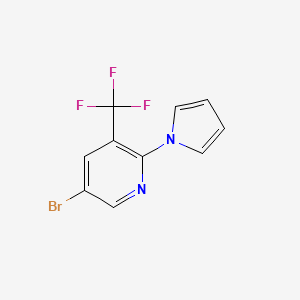

![molecular formula C25H24N6O3S2 B1409497 (R)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)-2-(methylsulfonyl)benzamide CAS No. 1779493-12-7](/img/structure/B1409497.png)

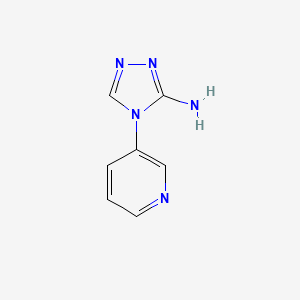

(R)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)-2-(methylsulfonyl)benzamide

Übersicht

Beschreibung

(R)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)-2-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C25H24N6O3S2 and its molecular weight is 520.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality (R)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)-2-(methylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)-2-(methylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Here is a comprehensive analysis of the scientific research applications of Tyk2-IN-3, focusing on unique applications:

Tumor Immunosurveillance

Tyk2-IN-3 plays a role in tumor immunosurveillance by participating in cytokine signaling pathways that are crucial for immune responses against cancer cells. It has been shown to have scaffolding functions in endocytic cytokine receptor trafficking, PI3K signaling crosstalk, and basal mitochondrial respiration .

Immune-Mediated Inflammatory Diseases

This compound is involved in the signaling of multiple regulatory and effector cytokines in diseases such as psoriasis. Dysfunctional mutations in Tyk2 are protective for psoriasis, making Tyk2 an attractive target for drug development .

Cancer Therapy

Tyk2-IN-3 has been highlighted for its potential use in innovative therapeutic strategies targeting malignant peripheral nerve sheath tumors (MPNSTs) and other cancer types where TYK2 is overexpressed or mutated .

Autoimmune Disorders

The inhibitor’s role extends to treating autoimmune disorders due to its significant impact on cytokine signaling and immune regulation .

Cancer Metastases

In the context of cancer metastases, TYK2 activation can lead to decreased cell death and increased cell growth and invasion, suggesting that inhibitors like Tyk2-IN-3 could be beneficial in controlling disease progression .

Solid Tumors

Tyrosine kinase inhibitors, including Tyk2-IN-3, have been explored for their efficacy in treating solid tumors such as metastatic non-small cell lung cancer (NSCLC), with some receiving breakthrough therapy designation by the FDA .

Eigenschaften

IUPAC Name |

N-[(1R)-1-[3-[12-methyl-8-(methylamino)-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-4-yl]phenyl]ethyl]-2-methylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N6O3S2/c1-14(28-23(32)17-10-5-6-11-18(17)36(4,33)34)15-8-7-9-16(12-15)24-29-20-21-19(27-13-31(21)3)22(26-2)30-25(20)35-24/h5-14H,1-4H3,(H,26,30)(H,28,32)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRRNUFQCQFVAPF-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC(=C1)C2=NC3=C(S2)N=C(C4=C3N(C=N4)C)NC)NC(=O)C5=CC=CC=C5S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC(=C1)C2=NC3=C(S2)N=C(C4=C3N(C=N4)C)NC)NC(=O)C5=CC=CC=C5S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N6O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)-2-(methylsulfonyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the Tyk2-STAT signaling pathway, and what is its role in the body?

A1: The Tyk2-STAT signaling pathway is a crucial signaling cascade involved in regulating immune responses, cell growth, and differentiation. It is activated by various cytokines, including interferons, interleukins, and growth factors. Here's how it works:

Q2: How is the Tyk2-STAT pathway implicated in inflammatory diseases?

A2: Dysregulation of the Tyk2-STAT pathway, leading to its overactivation, is implicated in various inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. [, ] This overactivation leads to the increased production of pro-inflammatory cytokines, chemokines, and other mediators that contribute to chronic inflammation and tissue damage.

Q3: Can you provide examples of how the Tyk2-STAT pathway is targeted for therapeutic intervention based on the provided research?

A3: The research highlights the potential of targeting the Tyk2-STAT pathway to treat inflammatory diseases. Here are some examples:

- JAK Inhibitors: JAK inhibitors like Tofacitinib, Baricitinib, and Filgotinib are already approved or in development for treating rheumatoid arthritis and other inflammatory conditions. These drugs work by blocking the activity of JAK kinases, including JAK1, JAK2, and JAK3, which are upstream regulators of the STAT pathway. []

- Targeting Specific Cytokines: Since specific cytokines activate the Tyk2-STAT pathway, targeting these cytokines directly is another approach. For instance, blocking IL-8, as explored in one of the studies, could help reduce airway inflammation in asthma. []

- Natural Compounds: Some studies suggest that naturally occurring compounds like kaempferol can modulate the Tyk2-STAT pathway, offering potential therapeutic benefits in conditions like asthma. Kaempferol was found to inhibit LPS- or IL-8-induced Tyk2 activation and subsequent STAT1/3 activation, highlighting its potential as an anti-inflammatory agent. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1409415.png)

![1-[4-Amino-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one](/img/structure/B1409416.png)

![(R)-3,3'-Bis(3,5-di-tert-butylphenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1409418.png)

![4-[4-Amino-2-(trifluoromethyl)phenoxy]-N-methylbenzenesulfonamide](/img/structure/B1409422.png)

![4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide](/img/structure/B1409426.png)

![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide](/img/structure/B1409430.png)